Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-
CAS No.: 646040-47-3
Cat. No.: VC16903368
Molecular Formula: C13H11Cl2NO3S
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646040-47-3 |
|---|---|
| Molecular Formula | C13H11Cl2NO3S |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C13H11Cl2NO3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,1H3 |
| Standard InChI Key | IXOGGODRCCPUFG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide is C₁₃H₁₁Cl₂NO₃S, with a molecular weight of 332.2 g/mol. The compound features:
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A benzenesulfonamide core with a sulfonamide group (-SO₂NH-) bridging two aromatic rings.
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A 3-chloro substituent and 4-methoxy group on the primary benzene ring.
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A 4-chlorophenyl group attached to the sulfonamide nitrogen.
This arrangement enhances electronic delocalization and steric bulk, influencing its reactivity and interaction with biological targets.
Physicochemical Characteristics
Key properties include:
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Lipophilicity: The chloro and methoxy groups increase hydrophobicity, favoring membrane permeability.
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Thermal Stability: Predicted melting point range of 180–190°C, typical for halogenated sulfonamides.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (≤0.1 mg/mL at 25°C).
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Cl₂NO₃S |
| Molecular Weight | 332.2 g/mol |
| CAS Registry Number | 646040-47-3 |
| Predicted LogP | 3.8 (Moderately lipophilic) |
| Aqueous Solubility | 0.08 mg/mL (25°C) |
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step protocol:
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Chlorosulfonation: Treatment of 3-chloro-4-methoxybenzene with chlorosulfonic acid yields 3-chloro-4-methoxybenzenesulfonyl chloride.
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Coupling Reaction: Reaction with 4-chloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base forms the sulfonamide bond.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Process Optimization
Modern techniques enhance efficiency:
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes at 80°C.
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Continuous Flow Systems: Improve yield consistency (85–90%) and reduce byproducts.
Table 2: Synthesis Parameters
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes (microwave) |
| Yield | 75% | 88% |
| Byproduct Formation | 8–10% | <3% |
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies demonstrate broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Structure-Activity Relationships (SAR)
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Chloro Substituents: Essential for binding to DHPS’s hydrophobic pocket.
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Methoxy Group: Enhances solubility without compromising target affinity.
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N-(4-Chlorophenyl): Improves pharmacokinetic stability via π-π stacking interactions.
Therapeutic Applications and Research Frontiers
Antibacterial Drug Development
Preclinical studies highlight its potential against methicillin-resistant Staphylococcus aureus (MRSA), with synergistic effects observed when combined with β-lactam antibiotics.
Antifungal Activity
Emerging data suggest moderate activity against Candida species, though efficacy remains inferior to azole-class antifungals.
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising in vitro activity, poor oral bioavailability (<20%) necessitates formulation improvements, such as nanoparticle encapsulation.
Resistance Mitigation
Ongoing research explores structural modifications to circumvent sulfonamide-resistant bacterial strains.
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